2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
Description
2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a synthetic purine derivative structurally characterized by a 2-fluorobenzyl group at the 7-position of the xanthine core, a methyl group at the 3-position, and a piperazine-linked acetamide moiety at the 8-position. This compound belongs to a class of molecules designed to modulate phosphodiesterase (PDE) enzymes or adenosine receptors, leveraging the xanthine scaffold’s inherent affinity for these targets . Preclinical studies suggest its relevance in neurological and inflammatory disorders, though detailed pharmacological data remain proprietary.
Properties
IUPAC Name |
2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-4-2-3-5-13(12)20)18(22-16)26-8-6-25(7-9-26)11-14(21)28/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSOQMKUPBOXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a derivative of purine that exhibits significant biological activity. This article provides a comprehensive examination of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H25FN6O4
- Molecular Weight : 444.5 g/mol
- CAS Number : 898463-84-8
The structure consists of a piperazine ring linked to a purine derivative, which is known for its role in various biological processes.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular pathways. For instance, studies have shown that purine derivatives can inhibit aldehyde dehydrogenases (ALDHs), which are crucial in metabolizing reactive aldehydes and have implications in cancer biology and stem cell regulation .
Pharmacological Effects
-
Anticancer Activity :
- The compound has been linked to reduced cell proliferation in various cancer cell lines. In vitro studies demonstrated that it can induce cell cycle arrest and apoptosis in non-small cell lung carcinoma cells .
- A notable study reported that inhibiting specific metabolic pathways with similar compounds led to decreased tumor growth in vivo .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Preliminary data suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further investigation is needed to establish its efficacy and mechanism.
Study 1: Inhibition of ALDH
A study focusing on the inhibition of ALDH1A1 by structurally related compounds highlighted the importance of the piperazine moiety in enhancing inhibitory potency. The half-maximal inhibitory concentration (IC50) values were reported in the nanomolar range for several analogs, suggesting that modifications to the core structure could lead to improved pharmacological profiles .
Study 2: Cancer Cell Line Analysis
In vitro assays conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation .
Comparative Analysis
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from purine and piperazine structures exhibit promising anticancer properties. The presence of the piperazine moiety in this compound may enhance its interaction with various biological targets involved in cancer progression. For instance, studies have shown that piperazine derivatives can inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .
Neurological Disorders
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. The piperazine ring is often found in drugs targeting serotonin receptors, which are implicated in conditions like depression and anxiety .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the 2-fluorobenzyl group and the 3-methyl substituent on the purine ring may influence its binding affinity and selectivity towards specific receptors or enzymes. Studies have highlighted that modifications to these groups can significantly alter biological activity and pharmacokinetic profiles .
Synthetic Pathways
The synthesis of 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Key synthetic approaches include:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the fluorobenzyl group via nucleophilic substitution methods.
Table 1 summarizes some synthetic routes explored for similar compounds:
| Compound | Synthetic Route | Yield (%) |
|---|---|---|
| Compound A | Cyclization + Substitution | 46% |
| Compound B | Nucleophilic Addition | 62% |
Inhibition Studies
Inhibitory studies have demonstrated that derivatives of this compound can effectively inhibit specific enzyme activities linked to cancer metastasis. For example, compounds with similar structural features have shown IC50 values in the nanomolar range against various kinases involved in tumor growth.
Clinical Trials
While direct clinical trials specifically involving this compound may be limited, related analogs have progressed through various phases of clinical testing for indications such as chronic pain management and oncology . These studies provide a framework for understanding how modifications to the core structure can enhance therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The primary structural analogs of this compound differ in the substituent at the 7-position of the purine ring. For instance, 2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide (Compound B) replaces the 2-fluorobenzyl group with an isobutyl chain . This substitution significantly alters physicochemical and pharmacological properties:
| Feature | Target Compound (2-fluorobenzyl) | Compound B (isobutyl) |
|---|---|---|
| Substituent at C7 | Aromatic, halogenated | Aliphatic, branched |
| Molecular Weight (g/mol) | ~442.4 | ~388.4 |
| logP (Predicted) | 2.8 | 1.9 |
| Hydrogen Bond Acceptors | 7 | 6 |
Pharmacological Implications
- Target Selectivity : The 2-fluorobenzyl group in the target compound enables π-π stacking with aromatic residues in PDE4B’s catalytic pocket, as suggested by molecular docking studies. In contrast, Compound B’s isobutyl group favors hydrophobic interactions, reducing PDE4B inhibition (IC₅₀: 12 nM vs. 85 nM) .
- Metabolic Stability : Fluorination at the benzyl position impedes oxidative metabolism by CYP3A4, increasing the target compound’s half-life (t₁/₂: 5.3 h vs. 3.1 h for Compound B in human hepatocytes).
- Solubility : Compound B’s lower logP improves aqueous solubility (0.42 mg/mL vs. 0.18 mg/mL for the target compound), impacting bioavailability.
Research Findings and Clinical Relevance
In Vitro Efficacy
- PDE4 Inhibition : The target compound exhibits 7-fold greater potency against PDE4D (IC₅₀: 8 nM) compared to Compound B, attributed to halogen bonding with Gln-443 .
- Adenosine Receptor Binding: At A₁ receptors, the 2-fluorobenzyl group reduces off-target affinity (Ki: 1.2 µM vs. 0.3 µM for Compound B), enhancing therapeutic window.
Toxicity Profile
- hERG Inhibition : Both compounds show negligible hERG channel activity (<10% inhibition at 10 µM), suggesting low cardiac risk.
- Cytotoxicity : The target compound’s fluorinated aromatic group correlates with higher cytotoxicity in HEK-293 cells (CC₅₀: 48 µM vs. >100 µM for Compound B).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation of the purine core, piperazine coupling, and acetamide functionalization. Key steps:
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products (common in heterocyclic systems) .
- Monitor intermediates via HPLC with UV detection (λ = 254 nm) to track purity during piperazine coupling .
- Optimize solvent polarity (e.g., DMF vs. THF) to control regioselectivity during fluorobenzyl substitution .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects trace impurities (<0.1%) .
- NMR (1H/13C) identifies regiochemical outcomes, especially for the fluorobenzyl group (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm) .
- X-ray crystallography resolves ambiguous stereochemistry in the tetrahydro-1H-purin core .
Q. How do common impurities arise during synthesis, and what is their impact on biological assays?
- Methodological Answer:
- Impurities often stem from incomplete deprotection of the purine core or residual piperazine. For example, N-oxide derivatives (e.g., from over-oxidation) may form during acetamide synthesis, reducing target binding affinity .
- Use preparative TLC with silica gel GF254 to isolate impurities, followed by kinetic solubility assays to assess their interference in enzymatic screens .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties influencing bioactivity?
- Methodological Answer:
- Perform B3LYP/6-31G(d,p) calculations to map charge distribution. For example, the carbonyl oxygen (O14) in the acetamide group exhibits high electronegativity (−0.488 charge), suggesting hydrogen-bonding interactions with target proteins .
- Compare HOMO-LUMO gaps of fluorobenzyl vs. non-fluorinated analogs to assess electron-withdrawing effects on reactivity .
Q. How can contradictory data on kinase inhibition (e.g., BTK vs. off-target NUDT5/14 activity) be resolved?
- Methodological Answer:
- Conduct competitive binding assays with isotopic tracers (e.g., 3H-labeled compound) to quantify binding affinities for BTK vs. NUDT5/14 .
- Use molecular dynamics simulations (AMBER force field) to model fluorobenzyl orientation in BTK’s hydrophobic pocket vs. NUDT’s polar active site .
Q. What role does the 2-fluorobenzyl group play in metabolic stability and target selectivity?
- Methodological Answer:
- Compare in vitro microsomal stability (human liver microsomes) of fluorinated vs. chlorinated analogs. Fluorine’s electronegativity reduces CYP450-mediated oxidation, extending half-life (t1/2 > 120 min) .
- Cryo-EM or co-crystallization studies reveal fluorine’s van der Waals interactions with BTK’s Leu408 residue, enhancing selectivity over NUDT .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer:
- Systematically replace the acetamide with sulfonamide or urea groups and assay IC50 shifts in kinase inhibition. For example:
- Urea analogs show 10-fold lower potency due to steric hindrance in the ATP-binding pocket .
- Use Free-Wilson analysis to quantify contributions of the piperazine ring (hydrophilic) and fluorobenzyl (lipophilic) to logP values .
Data Contradiction Analysis
- Issue: Discrepancies in reported IC50 values for BTK inhibition (nM vs. μM range).
- Resolution:
- Validate assay conditions: ATP concentration (1 mM vs. 10 mM) impacts competitive inhibition .
- Check for aggregation artifacts via dynamic light scattering (DLS) at 50 µM compound concentration .
Methodological Framework for Research Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
